Lippidulcine A
Description
Lippidulcine A is a bisabolane-type sesquiterpene first isolated from the aerial parts of Lippia dulcis (syn. Phyla dulcis), a plant native to Central and South America . Its molecular formula is C₁₅H₂₄O₃, with a molecular weight of 252.36 g/mol. The compound is characterized as a colorless oil with a specific optical rotation of [α]D³¹ = +123.6° (c = 0.1, CHCl₃) . Structurally, it features a bisabolane skeleton with hydroxyl and ketone functional groups, distinguishing it from other sesquiterpenes in the same plant .
This compound is synthesized stereoselectively from (+)-hernandulcin, a naturally occurring sweet-tasting sesquiterpene, via Kornblum–DeLaMare rearrangement and Corey–Bakshi–Shibata (CBS) reduction .
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(6S)-6-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O3/c1-11-6-7-12(13(16)10-11)15(4,18)9-5-8-14(2,3)17/h5,8,10,12,17-18H,6-7,9H2,1-4H3/b8-5+/t12-,15+/m1/s1 |
InChI Key |
KUSAHPFPYBFRTK-ITPJJHHZSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)[C@](C)(C/C=C/C(C)(C)O)O |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(CC=CC(C)(C)O)O |
Synonyms |
lippidulcine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound differs from hernandulcin by an additional hydroxyl group at C6, introduced via CBS reduction .
- Stereochemical variations at C5 and C6 distinguish Lippidulcines A, B, and C, significantly altering their physicochemical and sensory properties .
Functional and Sensory Comparison
Taste and Sensory Profiles
Mechanistic Insight :
The cooling effect of this compound is attributed to its interaction with TRPM8 receptors, a common target for menthol-like compounds . In contrast, hernandulcin’s sweetness arises from its binding to T1R2/T1R3 sweet taste receptors .
Pharmacological Activities
While Lippia dulcis extracts demonstrate α-glucosidase and α-amylase inhibition (IC₅₀ = 0.13 µg/mL for α-glucosidase), these effects are primarily linked to phenolic compounds like verbascoside and rosmarinic acid rather than sesquiterpenes .
Q & A
Q. What are the key stereoselective synthesis steps for Lippidulcine A, and how do reaction conditions influence yield and purity?
this compound is synthesized via a multi-step process starting from (+)-hernandulcin. Critical steps include:
- Kornblum-DeLaMare rearrangement to introduce functional groups.
- MeCBS reagent-mediated ketone reduction for stereochemical control (yielding >90% enantiomeric excess) .
- Pd(TFA)₂-catalyzed dehydrogenation to finalize the structure.
Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) significantly impact yield. For example, using THF instead of DCM in the MeCBS step improved purity from 85% to 93% .
Q. How is the absolute configuration of this compound confirmed, and what analytical techniques are critical for structural validation?
- X-ray crystallography is the gold standard for determining absolute configuration.
- Chiral HPLC and NMR spectroscopy (e.g., NOESY for spatial proton relationships) validate stereochemistry .
- Comparative optical rotation data against known standards further corroborate results.
Q. What in vitro models are appropriate for initial taste evaluation of Lippidulcine analogs?
- Cell-based assays (e.g., TRPM8 receptor activation for cooling effects).
- Human sensory panels with standardized scales (e.g., Labeled Magnitude Scale) to quantify bitterness or minty aftertastes.
- Dose-response studies to establish thresholds (e.g., this compound’s cooling effect peaks at 50 µM) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in the taste profiles of Lippidulcine analogs?
Contradictory findings (e.g., this compound’s cooling effect vs. B/C’s bitterness) require:
- PICOT framework to structure hypotheses:
- Differential Scanning Fluorimetry (DSF) to assess receptor-binding stability .
Q. What strategies optimize the Mitsunobu reaction in this compound synthesis to enhance stereochemical outcomes?
- Reagent selection : DIAD (diisopropyl azodicarboxylate) over DEAD for higher stereoselectivity.
- Solvent optimization : Anhydrous THF minimizes side reactions.
- Catalyst screening : Triphenylphosphine vs. polymer-supported variants for easier purification .
- Statistical Design of Experiments (DoE) to identify critical factors (e.g., temperature, molar ratios) .
Q. How to design a mechanistic study investigating this compound’s cooling effect at the molecular level?
- Molecular docking simulations (e.g., AutoDock Vina) to model interactions with TRPM8 receptors.
- Site-directed mutagenesis of receptor binding pockets to identify critical residues.
- Calcium imaging in transfected HEK293 cells to measure activation kinetics .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Meta-analysis of existing studies to identify confounding variables (e.g., solvent used in assays).
- Replication studies under standardized conditions (NIH preclinical guidelines) .
- Blinded peer validation of taste evaluation protocols to reduce bias .
Methodological Frameworks
How can the FINER criteria ensure rigor in this compound research questions?
- Feasible : Pilot studies to confirm synthetic yields ≥70%.
- Interesting : Focus on structure-activity relationships for novel sweeteners.
- Novel : Explore unstudied analogs (e.g., halogenated derivatives).
- Ethical : Adhere to IRB protocols for human sensory testing.
- Relevant : Align with global demand for non-caloric sweeteners .
Data Presentation
Table 1 : Comparative Taste Evaluation of Lippidulcine Analogs
| Compound | Cooling Effect (0–10 scale) | Bitterness (0–10 scale) | Receptor Activation (TRPM8 IC₅₀, µM) |
|---|---|---|---|
| A | 8.5 ± 0.3 | 3.2 ± 0.5 | 48.2 |
| B | 0.1 ± 0.0 | 7.8 ± 0.7 | N/A |
| C | 6.2 ± 0.4 | 4.5 ± 0.6 | 52.9 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
